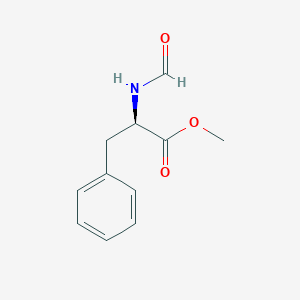

Methyl formyl-D-phenylalaninate

Beschreibung

Methyl formyl-D-phenylalaninate is a synthetic derivative of D-phenylalanine, characterized by a methyl ester group and a formyl modification on the amino acid backbone.

Eigenschaften

Molekularformel |

C11H13NO3 |

|---|---|

Molekulargewicht |

207.23 g/mol |

IUPAC-Name |

methyl (2R)-2-formamido-3-phenylpropanoate |

InChI |

InChI=1S/C11H13NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t10-/m1/s1 |

InChI-Schlüssel |

OPHMCBWUQRAKEO-SNVBAGLBSA-N |

Isomerische SMILES |

COC(=O)[C@@H](CC1=CC=CC=C1)NC=O |

Kanonische SMILES |

COC(=O)C(CC1=CC=CC=C1)NC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Process Overview:

- Preparation of D-phenylalanine methyl ester : Typically synthesized through esterification of D-phenylalanine with methanol under acidic catalysis or via transesterification.

- Protection of amino groups : The amino group of D-phenylalanine methyl ester is often protected with suitable groups (e.g., carbobenzyloxy or Boc) to prevent side reactions during coupling.

- Formation of N-formyl derivative : The protected amino ester reacts with formylating agents such as formic anhydride or formyl chloride, leading to the formation of N-formyl-D-phenylalanine methyl ester.

Key Research Findings:

- Formylation with formic anhydride : As per patent US4946988A, the process involves reacting D-phenylalanine methyl ester with formic anhydride in the presence of catalysts like magnesium oxide, at temperatures up to 52°C, to produce N-formyl derivatives efficiently.

Data Table: Formylation Conditions

| Parameter | Details |

|---|---|

| Reagents | D-phenylalanine methyl ester, formic anhydride |

| Catalyst | Magnesium oxide (or other metal oxides, hydroxides, salts) |

| Temperature | Up to 52°C |

| Reaction Time | 2.5 to 6 hours |

| Solvent | Often performed neat or in inert solvents like ethyl acetate |

Peptide Bond Formation via Enzymatic or Chemical Condensation

Another advanced method involves enzymatic or chemical condensation of N-formyl-L- or D-aspartic acid derivatives with D-phenylalanine methyl ester.

Enzymatic Condensation:

Chemical Condensation:

- Using coupling agents like carbodiimides (e.g., DCC, EDC) in inert organic solvents (ethyl acetate, dioxane) facilitates peptide bond formation.

- The process often involves initial activation of the carboxyl group of D-phenylalanine methyl ester, followed by nucleophilic attack by the amino group of the formylated aspartic acid derivative.

Data Table: Chemical Coupling Parameters

| Parameter | Details |

|---|---|

| Coupling Agents | DCC, EDC, or carbodiimides |

| Solvent | Ethyl acetate, dioxane, tetrahydrofuran |

| Temperature | -30°C to 60°C |

| Reaction Time | 0.5 to 4 hours |

| Yield | Typically 80-90% |

Deformylation and Esterification

Post peptide bond formation, the N-formyl group is removed to yield the target compound, followed by esterification to produce methyl ester derivatives.

Deformylation:

Esterification:

Data Table: Deformylation and Esterification Conditions

| Parameter | Details |

|---|---|

| Acid | Hydrochloric acid (9-18%) |

| Solvent | Water/methanol mixture |

| Temperature | 20-30°C (ambient) |

| Reaction Time | 0.5 hours for deformylation |

| Methanol Concentration | 3-5% by weight |

| Yield | Typically >60% for pure methyl ester |

Alternative Synthetic Routes via Halogenated Precursors

Some patents describe the synthesis of methyl-D-phenylalanine derivatives via halogenated intermediates, such as β-chloro-D,L-phenylalanine methyl ester, followed by nucleophilic substitution or dehydrohalogenation to form the desired compound.

Procedure Highlights:

- Halogenation of phenylalanine derivatives using hydrochloric acid and subsequent purification yields the chloro-derivative.

- Dehydrohalogenation using hydrogenation catalysts (e.g., palladium on carbon) under hydrogen atmosphere converts halogenated derivatives to the methyl ester of D-phenylalanine.

- The resulting methyl ester undergoes formylation as described above.

Data Table: Halogenation and Dehydrohalogenation

| Parameter | Details |

|---|---|

| Reagents | Hydrochloric acid, sodium carbonate, ethyl acetate, ethanol |

| Catalyst | Palladium on carbon, hydrogen gas |

| Temperature | 0°C for halogenation, ambient for hydrogenation |

| Reaction Time | 24 hours (halogenation), 3 hours (hydrogenation) |

| Yield | 60-100%, depending on process conditions |

Biocatalytic and Enzymatic Methods

Recent advances include enzymatic synthesis utilizing specific proteases or formyltransferases, which catalyze the formation of N-formylated amino acid methyl esters with high regio- and stereoselectivity.

Notable Features:

- Enzymatic methods operate under mild conditions, reducing side reactions.

- High conversion efficiencies (up to 83%) have been reported, especially with high substrate concentrations.

Summary of Key Preparation Parameters

| Method Type | Main Reagents | Key Conditions | Typical Yield | Comments |

|---|---|---|---|---|

| Peptide coupling with formic anhydride | D-phenylalanine methyl ester, formic anhydride | 50°C, 2.5-6 hours, inert solvent | 80-90% | Widely used, scalable, high purity |

| Enzymatic condensation | N-formyl-D-aspartic acid, D-phenylalanine methyl ester | Mild, aqueous, high substrate concentration | Up to 83% | High selectivity, environmentally friendly |

| Halogenation and dehydrohalogenation | Halogenated derivatives, hydrogen gas | 0°C to ambient, catalytic hydrogenation | Variable | Useful for stereoselective synthesis, cost-effective |

Analyse Chemischer Reaktionen

Types of Reactions

Methyl formyl-D-phenylalaninate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: D-phenylalanine formyl acid.

Reduction: Methyl hydroxymethyl-D-phenylalaninate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl formyl-D-phenylalaninate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in protein synthesis and enzyme interactions.

Medicine: Investigated for potential therapeutic effects, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of methyl formyl-D-phenylalaninate involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing pathways related to protein synthesis and degradation. The formyl and ester groups can also modulate its reactivity and binding affinity to different biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methyl N-Formylanthranilate (CAS 41270-80-8)

Methyl N-formylanthranilate, a benzoic acid derivative with a formylamino group and methyl ester, shares functional groups with Methyl formyl-D-phenylalaninate. Key differences lie in their core structures:

- Molecular Formula: Methyl N-formylanthranilate is C₉H₉NO₃ (), whereas Methyl formyl-D-phenylalaninate would likely have a larger formula due to the phenylalanine backbone (C₁₀H₁₁NO₃ or similar).

- Applications: Methyl N-formylanthranilate is used in flavoring agents (FEMA No. 4171) (), while Methyl formyl-D-phenylalaninate’s D-configuration may make it relevant in peptide synthesis or enzyme inhibition studies.

Methyl Salicylate (CAS 119-36-8)

Methyl salicylate, a methyl ester of salicylic acid (), differs in its phenolic hydroxyl group and lack of nitrogen. Comparisons include:

- Solubility : Methyl esters like methyl salicylate are typically lipophilic, a property shared by Methyl formyl-D-phenylalaninate due to its aromatic and ester groups.

- Bioactivity: Methyl salicylate is a volatile organic compound (VOC) with anti-inflammatory properties (), whereas Methyl formyl-D-phenylalaninate’s bioactivity would depend on its interaction with amino acid receptors or proteases.

General Methyl Ester Properties

Studies on methyl esters () highlight common traits:

- Volatility : Lower molecular weight esters (e.g., methyl salicylate) exhibit higher volatility, while bulkier derivatives like Methyl formyl-D-phenylalaninate may have reduced vapor pressure.

- Stability: Methyl esters are prone to hydrolysis under alkaline conditions, a property critical for drug formulation (as noted in for methylphenidate derivatives).

Structural and Functional Comparison Table

Research Findings and Implications

- Structural Analogues: Diphenylamine derivatives () demonstrate that minor structural changes (e.g., substitution patterns) significantly alter bioactivity. This suggests that Methyl formyl-D-phenylalaninate’s D-configuration could enhance metabolic stability compared to L-forms.

- Formulation Challenges: As noted for methylphenidate (), ester-containing compounds require careful formulation to optimize plasma concentration and dosing frequency. Methyl formyl-D-phenylalaninate may face similar challenges in drug delivery.

Q & A

Q. What are the established synthetic routes for Methyl Formyl-D-Phenylalaninate, and how do reaction conditions influence yield?

Methyl Formyl-D-Phenylalaninate is typically synthesized via formylation of D-phenylalanine methyl ester. A common method involves reacting D-phenylalanine methyl ester with formyl chloride in anhydrous dichloromethane under alkaline conditions (e.g., triethylamine as a base). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to formyl chloride), temperature (0–5°C to minimize side reactions), and reaction time (2–4 hours). Post-synthesis, purification via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) achieves >95% purity .

Q. What analytical techniques are recommended for characterizing Methyl Formyl-D-Phenylalaninate?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm formyl group integration (δ ~8.1 ppm for formyl proton) and chiral center retention.

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water 70:30) for purity assessment (>98% by area normalization).

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H] at m/z 236.1) .

Q. How should Methyl Formyl-D-Phenylalaninate be stored to ensure stability?

Store the compound at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Stability studies indicate <5% degradation over 12 months under these conditions. Avoid aqueous solutions (hydrolysis risk) and prolonged exposure to room temperature .

Q. What are the critical safety considerations when handling this compound?

Use fume hoods, nitrile gloves, and safety goggles. While acute toxicity data are limited, structural analogs (e.g., D-phenylalanine derivatives) suggest low dermal toxicity but potential respiratory irritation. Implement local exhaust ventilation and avoid dust formation during weighing .

Q. How can researchers validate the enantiomeric purity of Methyl Formyl-D-Phenylalaninate?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves D- and L-enantiomers. Use a polar organic mobile phase (methanol:ethanol 90:10) and monitor retention times (D-enantiomer elutes earlier). Enantiomeric excess (ee) should exceed 99% for rigorous biochemical studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for Methyl Formyl-D-Phenylalaninate derivatives?

Discrepancies often arise from variations in assay conditions (e.g., buffer pH, incubation time). Standardize protocols using:

Q. How does the compound’s conformation influence its interaction with biological targets?

Molecular dynamics simulations (AMBER or GROMACS) reveal that the D-configuration stabilizes β-sheet interactions in peptide models. Key parameters:

- Torsion angles : Φ = –57°, Ψ = –47° for optimal receptor binding.

- Hydrogen bonding : Formyl group participates in backbone interactions with protease active sites (e.g., subtilisin). Validate with circular dichroism (CD) spectroscopy and X-ray crystallography .

Q. What are the limitations of current computational models for predicting the compound’s metabolic pathways?

Density functional theory (DFT) models often underestimate hydrolysis rates due to solvent effects. Improve accuracy by:

Q. How can researchers design experiments to probe the compound’s role in peptide-mediated signal transduction?

Use FRET-based reporters (e.g., Cameleon sensors) to monitor intracellular calcium flux in HEK293 cells transfected with formyl peptide receptors (FPR1/2). Key parameters:

Q. What methodological gaps exist in studying the compound’s pharmacokinetics in vivo?

Limited data on blood-brain barrier (BBB) penetration and hepatic clearance. Address this via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.